A Comprehensive Technical Guide to Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide for Researchers and Drug Development Professionals
A Comprehensive Technical Guide to Phenylbis(2,4,6-trimethylbenzoyl)phosphine Oxide for Researchers and Drug Development Professionals
An In-depth Overview of a Versatile Type I Photoinitiator
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide, commonly known as Irgacure 819 or BAPO, is a highly efficient and versatile Type I photoinitiator used to initiate radical polymerization upon exposure to UV and visible light.[1][2] Its exceptional performance, particularly in pigmented systems and for curing thick sections, has made it a critical component in a wide array of applications, including dental resins, 3D printing, and the fabrication of biocompatible materials.[1][3] This technical guide provides a detailed examination of its core properties, experimental protocols for its characterization, and its mechanism of action.
Core Chemical and Physical Properties
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide is a yellow powder with the chemical formula C₂₆H₂₇O₃P.[2][4] A summary of its key physical and chemical properties is presented in Table 1.
Table 1: Core Physical and Chemical Properties of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
| Property | Value |
| Chemical Name | Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide |
| Synonyms | Irgacure 819, BAPO, Photoinitiator 819 |
| CAS Number | 162881-26-7 |
| Molecular Formula | C₂₆H₂₇O₃P |
| Molecular Weight | 418.46 g/mol |
| Appearance | Yellow powder |
| Melting Point | 131-135 °C |
| Assay | ≥97% |
Solubility and Spectral Properties
The solubility of a photoinitiator is a critical parameter for its incorporation into various formulations. Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide exhibits good solubility in a range of common organic solvents. Its spectral properties, particularly its UV-Vis absorption, dictate the wavelengths of light required to initiate photopolymerization.
Table 2: Solubility of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide at 20°C
| Solvent | Solubility ( g/100 g solution) |
| Acetone | 14 |
| Toluene | 22 |
| Hexanedioldiacrylate (HDDA) | 9 |
| Butylacetate | 6 |
| Methanol | 3 |
| Oligomeric acrylate | 3 |
Source:[2]
Table 3: Spectral and Photochemical Properties
| Property | Value |
| UV-Vis Absorption Maxima (in Methanol) | ~295 nm and ~370 nm |
| Effective Absorption Range | 350 - 420 nm |
| Molar Extinction Coefficient at 385 nm | 740 L mol⁻¹ cm⁻¹ |
| Quantum Yield of Radical Formation (Φ) | 0.6 |
Thermal Stability
Thermogravimetric analysis (TGA) provides insight into the thermal stability of a compound. For a photoinitiator, high thermal stability is desirable for storage and for applications that may involve elevated temperatures. The thermal stability of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide is considered to be good, enhancing the thermal stability of the resulting blended films.[6]
Table 4: Thermogravimetric Analysis (TGA) Data
| Temperature for Weight Loss | Value (°C) |
| 5% Weight Loss (Td5) | 301 |
| 10% Weight Loss | ~320 |
| 15% Weight Loss | ~340 |
Source: Adapted from graphical data in[4][6]
Mechanism of Action: Photo-cleavage and Radical Generation
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide is a Type I photoinitiator, meaning it undergoes α-cleavage upon absorption of light to generate free radicals.[1] This process is highly efficient, with a quantum yield of 0.6.[5] The photo-cleavage of one molecule can ultimately generate up to four initiating radicals, contributing to its high reactivity.[1]
Upon UV/Vis light absorption, the molecule is excited to a triplet state, followed by the homolytic cleavage of a phosphorus-carbon bond. This initial cleavage yields a benzoyl radical and a phosphinoyl radical. The phosphinoyl radical can undergo a subsequent cleavage to generate another benzoyl radical and a phenylphosphinoyl radical. All of these resulting radicals are capable of initiating polymerization.[1]
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the accurate characterization of photoinitiators. The following sections outline methodologies for key analytical techniques.
UV-Visible (UV-Vis) Spectroscopy
This protocol describes the determination of the UV-Vis absorption spectrum of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide.
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Objective: To determine the absorption maxima (λmax) and molar extinction coefficient (ε).
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Materials:
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Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
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Spectrophotometric grade solvent (e.g., methanol, acetonitrile, or toluene)
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Quartz cuvettes (1 cm path length)
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UV-Vis spectrophotometer
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Analytical balance
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Volumetric flasks and pipettes
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Procedure:
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Solution Preparation:
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Accurately weigh a small amount of the photoinitiator (e.g., 10 mg) and dissolve it in a known volume of solvent (e.g., 100 mL) in a volumetric flask to prepare a stock solution.
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Perform serial dilutions of the stock solution to prepare a series of solutions with decreasing concentrations.
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-
Spectrophotometer Setup:
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Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.
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Set the wavelength range for scanning (e.g., 200-500 nm).
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-
Baseline Correction:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
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Place the cuvette in the spectrophotometer and perform a baseline correction to zero the absorbance across the selected wavelength range.
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-
Sample Measurement:
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Rinse a clean quartz cuvette with a small amount of the most dilute sample solution and then fill the cuvette.
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Place the sample cuvette in the spectrophotometer and record the absorption spectrum.
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Repeat the measurement for all prepared solutions, moving from the most dilute to the most concentrated.
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-
Data Analysis:
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Identify the wavelength(s) of maximum absorbance (λmax) from the spectra.
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To determine the molar extinction coefficient (ε), plot a calibration curve of absorbance at λmax versus the molar concentration of the solutions.
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The slope of the resulting linear plot, according to the Beer-Lambert law (A = εbc), will be the molar extinction coefficient (where b is the path length of the cuvette, typically 1 cm).
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-
Thermogravimetric Analysis (TGA)
This protocol outlines the procedure for assessing the thermal stability of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide.
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Objective: To determine the decomposition temperature and thermal stability profile.
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Materials:
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
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TGA instrument with a sensitive microbalance and furnace
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TGA sample pans (e.g., alumina or platinum)
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Inert gas (e.g., nitrogen)
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-
Procedure:
-
Instrument Setup and Calibration:
-
Ensure the TGA instrument is properly calibrated for temperature and mass.
-
Set the purge gas (nitrogen) flow rate (e.g., 20-50 mL/min).
-
-
Sample Preparation:
-
Place a small, accurately weighed amount of the photoinitiator (typically 5-10 mg) into a TGA sample pan.
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-
TGA Measurement:
-
Place the sample pan in the TGA furnace.
-
Program the temperature profile. A typical method involves heating the sample from ambient temperature to a high temperature (e.g., 600 °C) at a constant heating rate (e.g., 10 °C/min).
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-
Data Analysis:
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The TGA software will generate a thermogram, which is a plot of mass change versus temperature.
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Determine the onset temperature of decomposition and the temperatures at which specific percentages of weight loss occur (e.g., 5%, 10%, 50%).
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Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol provides a general guideline for obtaining ¹H, ¹³C, and ³¹P NMR spectra.
-
Objective: To confirm the chemical structure and purity of the compound.
-
Materials:
-
Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide
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Deuterated solvent (e.g., CDCl₃)
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NMR tubes
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NMR spectrometer
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-
Procedure:
-
Sample Preparation:
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Dissolve a small amount of the photoinitiator (typically 5-10 mg) in approximately 0.5-0.7 mL of the deuterated solvent in an NMR tube.
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-
NMR Spectrometer Setup:
-
Insert the NMR tube into the spectrometer.
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Tune and shim the spectrometer to optimize the magnetic field homogeneity.
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-
Data Acquisition:
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Acquire the ¹H NMR spectrum. Typical parameters include a sufficient number of scans to achieve a good signal-to-noise ratio.
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Acquire the ¹³C NMR spectrum. This will likely require a larger number of scans due to the lower natural abundance of ¹³C.
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Acquire the ³¹P NMR spectrum. This is a sensitive nucleus, and a spectrum can often be obtained with a relatively small number of scans.
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-
Data Analysis:
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Process the spectra (Fourier transform, phase correction, and baseline correction).
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Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
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Analyze the chemical shifts and coupling patterns in all spectra to assign the signals to the corresponding atoms in the molecular structure.
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Experimental and Characterization Workflow
A systematic workflow is crucial for the comprehensive characterization of a photoinitiator like Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. The following diagram illustrates a typical workflow from initial synthesis or procurement to final application testing.
Applications in Research and Drug Development
The unique properties of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide make it highly valuable in several areas relevant to researchers and drug development professionals:
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Dental Composites: Its ability to cure through pigmented and thick sections makes it an ideal photoinitiator for dental resins, where aesthetic appearance and deep curing are essential.[1][3]
-
3D Printing of Biomaterials: In stereolithography and other 3D printing technologies, it is used to fabricate complex, biocompatible scaffolds for tissue engineering and regenerative medicine.
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Drug Delivery Systems: Photopolymerized hydrogels initiated by this compound can be used for the encapsulation and controlled release of therapeutic agents.
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Medical Devices and Coatings: It is employed in the UV curing of coatings for medical devices, providing durable and biocompatible surfaces.
Safety Considerations
According to its Safety Data Sheet (SDS), Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide may cause an allergic skin reaction and may cause long-lasting harmful effects to aquatic life. It is important to handle the compound with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area. For detailed safety information, always refer to the latest SDS provided by the supplier.
This technical guide provides a foundational understanding of the basic properties of Phenylbis(2,4,6-trimethylbenzoyl)phosphine oxide. For specific applications, further optimization of formulations and processing conditions is recommended.
References
- 1. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 2. xtgchem.cn [xtgchem.cn]
- 3. 苯基双(2,4,6-三甲基苯甲酰)氧化膦 97%, powder | Sigma-Aldrich [sigmaaldrich.com]
- 4. researchgate.net [researchgate.net]
- 5. Choosing the ideal photoinitiator for free radical photopolymerizations: predictions based on simulations using established data - Polymer Chemistry (RSC Publishing) DOI:10.1039/C8PY01195H [pubs.rsc.org]
- 6. jstage.jst.go.jp [jstage.jst.go.jp]
